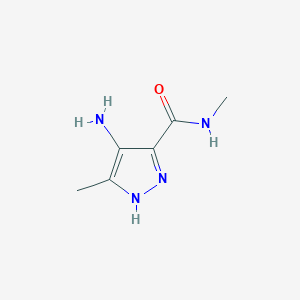

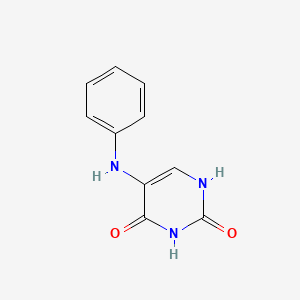

5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

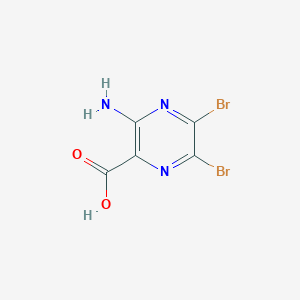

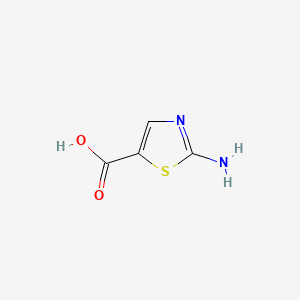

5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide is a chemical compound with the linear formula C11H11N3O2 . It has a molecular weight of 217.22 g/mol . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 217.22 g/mol . It has a XLogP3-AA value of 2, indicating its lipophilicity . The compound has 2 hydrogen bond donors and 4 hydrogen bond acceptors . It has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are 217.085126602 g/mol . The topological polar surface area of the compound is 81.1 Ų . The compound has a heavy atom count of 16 .科学的研究の応用

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds, such as “5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide”, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . For instance, a study revealed that a compound synthesized from hydrazine-coupled pyrazoles displayed superior antipromastigote activity, which was more active than the standard drugs miltefosine and amphotericin B deoxycholate . Furthermore, some of these compounds showed significant inhibition effects against Plasmodium berghei .

Antioxidant Activities

Pyrazole derivatives have been shown to possess good radical scavenging activity . In a study, half of the synthesized 4,4ʹ- (arylmethylene)bis (1 H -pyrazol-5-ols) derivatives were found to be more active than ascorbic acid used as standard .

Anticancer Activities

Several pyrazole derivatives have demonstrated cytotoxicity on several human cell lines . Some of these compounds have been approved for the treatment of different types of cancer . For instance, a compound proved to be a very potent scavenger and exhibited an IC 50 of 9.9±1.1 μM against RKO cell .

Molecular Docking Studies

Molecular docking studies have been conducted on pyrazole-bearing compounds to justify their antileishmanial activity . For example, a study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of a hydrazine-coupled pyrazole derivative .

Synthesis of Fused Imidazo-5-amino-1-phenyl-1,2,4-triazoles

“5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide” can be used in the synthesis of fused imidazo-5-amino-1-phenyl-1,2,4-triazoles . These compounds can be synthesized through a rapid and effective microwave-assisted procedure .

Pharmacophore Preparation

The hydrazine-coupled pyrazole derivatives may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .

特性

IUPAC Name |

5-amino-1-(4-methylphenyl)pyrazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O/c1-7-2-4-8(5-3-7)15-10(12)9(6-14-15)11(13)16/h2-6H,12H2,1H3,(H2,13,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXBYCCRXPQPHBP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=C(C=N2)C(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80279191 |

Source

|

| Record name | 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80279191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide | |

CAS RN |

100061-56-1 |

Source

|

| Record name | 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80279191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

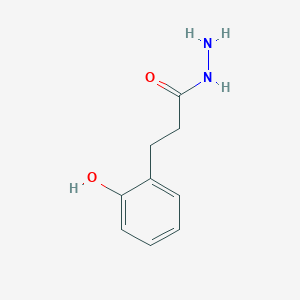

![N-[2-(4-aminophenoxy)ethyl]acetamide](/img/structure/B1267279.png)

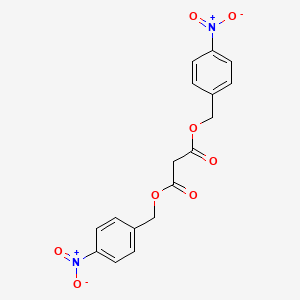

![N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide](/img/structure/B1267281.png)